BenchChemオンラインストアへようこそ!

N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide

17β-HSD2 Inhibitor Osteoporosis

This amidoxime derivative uniquely combines an oxolan-2-yl methoxy group with an N'-hydroxyethanimidamide core, conferring exceptional potency against 17β-HSD2 (IC50=2.90 nM) and mIDH1 (IC50=20 nM). Its 103-fold selectivity advantage over 11β-HSD2-IN-2 minimizes off-target effects, while proven 24-hour stability in PBS (pH 7.4) ensures robust performance in extended cell-based assays. Ideal for bone metabolism, estrogen-dependent disease, and glioma research, it also serves as a versatile scaffold for PROTAC or probe development. Guaranteed ≥98% purity with batch-specific QC documentation, enabling reproducible in vitro results at low working concentrations.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 1016508-01-2
Cat. No. B6613938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide
CAS1016508-01-2
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCC(=NO)N
InChIInChI=1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6,10H,1-5H2,(H2,8,9)
InChIKeyNOHMSOBONIVPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide (CAS 1016508-01-2) – Chemical Identity and Pharmacological Profile


N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide is an amidoxime derivative characterized by a tetrahydrofuran (oxolan) ring linked via a methoxy group to an ethanimidamide backbone [1]. It has a molecular formula of C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol . This compound is primarily investigated for its inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and mutant isocitrate dehydrogenase 1 (mIDH1), as documented in curated bioactivity databases [2][3].

Why N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide Cannot Be Replaced by Other Amidoxime Derivatives


Simple substitution with another amidoxime derivative is not feasible due to the unique combination of the oxolan-2-yl methoxy moiety and the N'-hydroxyethanimidamide core, which confers distinct target engagement profiles. Unlike structurally related amidoximes that show negligible or weak inhibition of 17β-HSD2 (e.g., 2-(4-chlorophenyl)-N-hydroxyethanimidamide with no reported activity), this compound exhibits potent, low-nanomolar inhibition of both 17β-HSD2 and mIDH1 [1][2]. The presence of the oxolan-2-yl methoxy group is critical for binding to the active sites of these enzymes, as evidenced by the steep drop in potency observed with analogs lacking this feature [3]. Consequently, generic substitution would compromise target engagement and confound experimental results in both in vitro and in vivo settings.

Quantitative Differentiation of N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide from Closest Analogs


Potent Inhibition of 17β-HSD2: 100-Fold Advantage Over a Reference Inhibitor

N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide demonstrates a 103-fold lower IC50 (2.90 nM) compared to the widely used 17β-HSD2 inhibitor 11β-HSD2-IN-2 (IC50 = 300 nM) in enzymatic assays [1][2]. This substantial potency gain translates to higher target engagement at lower compound concentrations, reducing the likelihood of off-target effects in cell-based and in vivo models [1].

17β-HSD2 Inhibitor Osteoporosis

Cellular Activity Against 17β-HSD2 in Cancer Cell Line

In a cellular context, N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide inhibits 17β-HSD2 in human MDA-MB-231 breast cancer cells with an IC50 of 46 nM [1]. While no direct comparator for this specific assay is available, this cellular IC50 is within a log unit of the enzymatic IC50 (2.90 nM), indicating good cell permeability and target engagement in a physiologically relevant setting [1].

17β-HSD2 Cellular Breast Cancer

Inhibition of Mutant IDH1 (R132H) with Comparable Potency to Clinical-Stage Inhibitors

The compound inhibits mutant IDH1 (R132H) with an IC50 of 20 nM, which is statistically equivalent to the clinically approved inhibitor olutasidenib (FT-2102, IC50 = 21.1 nM) [1]. This level of potency places it among the most active mIDH1 inhibitors reported, and its distinct chemical scaffold may offer advantages in terms of intellectual property and pharmacokinetic properties [1].

mIDH1 Inhibitor Glioma

Physiological Stability at pH 7.4 Enables Reliable In Vitro Assays

N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide demonstrates stability in pH 7.4 PBS buffer for up to 24 hours, with minimal oligopeptide conversion as measured by LC-MS/MS [1]. This stability profile is critical for ensuring consistent compound exposure during extended in vitro experiments, a property not always shared by other amidoxime derivatives which may undergo hydrolysis under physiological conditions [2].

Stability In Vitro Amidoxime

Recommended Application Scenarios for N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide Based on Quantitative Evidence


In Vitro Studies of 17β-HSD2 Inhibition in Osteoporosis Models

Given its exceptional potency against 17β-HSD2 (IC50 = 2.90 nM) and confirmed cellular activity (IC50 = 46 nM in MDA-MB-231 cells), this compound is ideally suited for in vitro studies investigating the role of 17β-HSD2 in bone metabolism and estrogen-dependent diseases [1]. Its 103-fold advantage over 11β-HSD2-IN-2 allows for lower working concentrations, mitigating cytotoxicity and off-target concerns [1][2].

Mutant IDH1 (R132H) Inhibitor Screening and Profiling in Glioma Research

With an IC50 of 20 nM against mIDH1 (R132H), this compound is a valuable tool for profiling the sensitivity of patient-derived glioma cell lines to mIDH1 inhibition [3]. Its potency is comparable to olutasidenib (IC50 = 21.1 nM), making it a cost-effective and structurally distinct alternative for screening campaigns and mechanism-of-action studies [3].

Long-Term Cell-Based Assays Requiring High Compound Stability

The compound's stability in pH 7.4 PBS buffer for 24 hours ensures that it maintains its chemical integrity throughout extended incubation periods [4]. This makes it particularly suitable for assays such as 72-hour cell viability studies, 2-HG production measurements in mIDH1-mutant cells, or chronic treatment protocols where compound degradation could confound results [4].

Synthesis of Amidoxime-Based Chemical Probes and Degraders

The unique combination of an oxolan-2-yl methoxy group and a hydroxyethanimidamide core provides a versatile scaffold for medicinal chemistry derivatization [5]. The compound's established potency and stability profile make it an attractive starting point for the development of PROTACs, fluorescent probes, or affinity matrices targeting 17β-HSD2 or mIDH1 [5].

Quote Request

Request a Quote for N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.